molecular formula C16H16N6O2 B2768013 1,7,9-trimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 57509-06-5

1,7,9-trimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2768013
CAS No.: 57509-06-5
M. Wt: 324.344
InChI Key: XTCMNRSBGWOHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7,9-Trimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a tricyclic heterocyclic compound characterized by a fused purine-dione core and a triazine ring. The purine-dione system (positions 6 and 8) is fused to the triazine ring at the [3,4-f] bond, forming a rigid bicyclic scaffold. Key structural features include:

  • Substituents: Methyl groups at positions 1, 7, and 9, and a phenyl group at position 2.

Properties

IUPAC Name

1,7,9-trimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-19-13-12(14(23)20(2)16(19)24)22-9-11(10-7-5-4-6-8-10)18-21(3)15(22)17-13/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCMNRSBGWOHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,7,9-trimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a synthetic compound that belongs to the class of triazino-purines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antiviral research. Its molecular formula is C16H16N6O2 with a molecular weight of 324.344 g/mol.

Structure and Properties

The structural characteristics of this compound are essential for understanding its biological activity. The compound features a triazino ring fused with a purine moiety which is known to influence its interaction with biological targets.

PropertyValue
Molecular FormulaC16H16N6O2
Molecular Weight324.344 g/mol
CAS Number57509-06-5
Purity≥95%

Anticancer Activity

Research indicates that derivatives of triazino-purines exhibit significant anticancer properties. For instance, studies have reported that certain compounds within this class demonstrate cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluated the anticancer efficacy of several triazino derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed that specific derivatives exhibited IC50 values as low as 0.39 µM against HCT116 cells and 0.46 µM against MCF-7 cells . This suggests that modifications in the triazino structure can enhance anticancer activity.

Antiviral Activity

The antiviral potential of triazino derivatives has also been explored. Some compounds have shown promising results against viral infections by inhibiting viral replication mechanisms.

Research Findings:
Recent studies have highlighted the ability of triazino derivatives to inhibit HIV replication in vitro. For example, specific modifications led to compounds that inhibited the activity of reverse transcriptase with IC50 values reported in the nanomolar range . This positions these compounds as potential candidates for further antiviral drug development.

The biological activity of this compound is believed to be linked to its ability to interact with nucleic acids and inhibit key enzymes involved in cell proliferation and viral replication. The triazino-purine structure allows for specific binding to DNA/RNA polymerases and reverse transcriptases.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Compound Name Substituents Biological Activity Source/Origin Reference
1,7,9-Trimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione 1,7,9-trimethyl; 3-phenyl Not reported (isolated from marine organism) Marine-derived ()
3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8-dione 3-(4-chlorophenyl); 1-isopropyl; 7,9-dimethyl Not reported Synthetic ()
3,4,9-Trimethyl-1-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione 3,4,9-trimethyl; 1-phenyl Not reported Synthetic ()
3,7,9-Trimethyl-1-[2-(4-phenylpiperazinyl)ethyl]-1,4-dihydrotriazino[3,4-f]purine-6,8-dione 3,7,9-trimethyl; 1-(piperazinyl ethyl) Not reported (structural complexity) Synthetic ()

Key Observations :

  • Substituent Diversity : The phenyl group at position 3 is common in several analogs (e.g., ), but halogenated (4-chlorophenyl) or extended side chains (piperazinyl ethyl) introduce variations in steric and electronic properties.
  • Methyl Group Positioning : Methyl groups at 1, 7, and 9 (target compound) vs. 3, 4, and 9 () may influence ring conformation and intermolecular interactions.

Triazino[3,4-e]purine Derivatives

Compounds with triazine fused at the [3,4-e] position (vs. [3,4-f] in the target compound) exhibit distinct biological profiles:

  • Antitumor Activity: 4-Imino-6,8-dihydro-[1,2,4]triazino[3,4-e]purine-7,9(1H,4H)-dione (53) demonstrated potent growth inhibition (<32%) against MCF-7 breast cancer cells .
  • Synthesis: Prepared via diazonium salt intermediates and cyclocondensation, similar to triazino[3,4-f] derivatives but differing in ring fusion position .

Structural Impact: The [3,4-e] vs.

Purine-Dione Derivatives Without Triazine Rings

Table 2: Comparison with Purine-Dione Scaffolds

Compound Name Core Structure Key Features Pharmacological Relevance Reference
Theobromine 3,7-Dimethylpurine-2,6-dione Natural alkaloid; CNS stimulant Bronchodilator, diuretic
Theophylline 1,3-Dimethylpurine-2,6-dione Methylxanthine; PDE inhibitor Asthma treatment
Target Compound Triazino[3,4-f]purine-dione Enhanced rigidity from triazine fusion Underexplored N/A

Key Differences :

  • Biological Targets: Methylxanthines like theophylline target phosphodiesterase (PDE) and adenosine receptors, while triazino-purine derivatives may interact with nucleic acid synthesis pathways (e.g., antitumor activity in ).

Q & A

Q. Table 1: Key Reaction Parameters for Methylation Step

ParameterOptimal RangeImpact on Yield
Temperature60–70°C<70°C avoids decomposition
Methyl iodide (eq.)1.2–1.5>1.5 eq. increases impurities
Reaction time4–6 hoursShorter times lead to incomplete methylation

Q. Table 2: Comparative Bioactivity of Structural Analogues

CompoundTarget (IC₅₀, µM)Selectivity Index (Cancer/Normal Cells)
Parent compound18.3 (Kinase X)12.5
3-Fluoro analogue9.8 (Kinase X)8.7
3-NO₂ analogue32.1 (Kinase X)3.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.